An In-depth Technical Guide to 2-Chloro-3-nitrobenzoic Acid (CAS: 3970-35-2)
An In-depth Technical Guide to 2-Chloro-3-nitrobenzoic Acid (CAS: 3970-35-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Chloro-3-nitrobenzoic acid, a key chemical intermediate in the synthesis of a wide range of pharmaceuticals and other commercially significant organic compounds. This document details its chemical and physical properties, outlines established experimental protocols for its synthesis and analysis, and discusses its primary applications and safety considerations.
Core Chemical and Physical Properties
2-Chloro-3-nitrobenzoic acid is a crystalline solid, typically appearing as a white to light yellow powder.[1] Its chemical structure, featuring a carboxylic acid, a chloro group, and a nitro group on a benzene ring, makes it a versatile building block in organic synthesis.
| Property | Value |
| CAS Number | 3970-35-2[2] |
| Molecular Formula | C₇H₄ClNO₄[2] |
| Molecular Weight | 201.56 g/mol [2][3] |
| Appearance | White to cream-yellow or light yellow powder[1][2][3] |
| Melting Point | 181-188 °C[3][4][5] |
| Boiling Point | 359.9 °C at 760 mmHg[2][3] |
| Density | 1.6 g/cm³[2][3] |
| Solubility | Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water.[2] |
| XLogP3 | 1.9[2] |
Spectroscopic Data
| Spectroscopy | Data Summary |
| ¹H NMR | The proton NMR spectrum exhibits distinct signals for the aromatic protons, with chemical shifts influenced by the electron-withdrawing effects of the chloro, nitro, and carboxylic acid groups. The aromatic protons typically appear as multiplets in the downfield region of the spectrum.[1] |
| ¹³C NMR | The ¹³C NMR spectrum provides information on the carbon skeleton. The chemical shifts of the aromatic carbons are influenced by the attached functional groups. The carboxyl carbon resonates at a significantly downfield position.[1] |
| IR | The infrared spectrum shows characteristic absorption bands corresponding to the vibrational modes of the functional groups present, including the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the N-O stretches of the nitro group.[1] |
| Mass Spec | The mass spectrum provides information on the molecular weight and fragmentation pattern of the molecule.[6] |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of 2-Chloro-3-nitrobenzoic acid are crucial for its effective use in research and development.
Synthesis: Nitration of o-Chlorobenzoic Acid
This protocol describes a common method for the synthesis of 2-Chloro-3-nitrobenzoic acid via the nitration of o-chlorobenzoic acid.
Materials:
-
o-Chlorobenzoic acid
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Ice
-
Distilled water
Equipment:
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add a specific weight of o-chlorobenzoic acid to a calculated volume of concentrated sulfuric acid. Stir the mixture until the o-chlorobenzoic acid is completely dissolved.
-
Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Slowly add the nitrating mixture to the o-chlorobenzoic acid solution using a dropping funnel, maintaining the reaction temperature below 10°C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for a specified time, followed by stirring at room temperature to ensure the reaction goes to completion.
-
Carefully pour the reaction mixture over crushed ice with constant stirring.
-
A precipitate of the crude product, a mixture of 2-chloro-3-nitrobenzoic acid and 2-chloro-5-nitrobenzoic acid, will form.
-
Collect the crude product by vacuum filtration and wash with cold water.
Purification: Fractional Crystallization via pH Adjustment
This protocol outlines a method to separate 2-Chloro-3-nitrobenzoic acid from its isomers based on differences in their pKa and solubility.[7]
Materials:
-
Crude nitration product
-
Sodium hydroxide (NaOH) solution (e.g., 1M)
-
Hydrochloric acid (HCl) solution (e.g., 1M)
-
Suitable solvent (e.g., ethanol-water mixture)
Equipment:
-
Beakers
-
Magnetic stirrer and stir bar
-
pH meter or pH paper
-
Büchner funnel and filter paper
Procedure:
-
Dissolve the crude product in a suitable solvent, such as an ethanol-water mixture, with gentle heating.
-
Slowly add a sodium hydroxide solution to the dissolved mixture to increase the pH, converting the acidic isomers into their more soluble sodium salts.
-
Carefully add hydrochloric acid dropwise to the solution to slowly decrease the pH. The isomers will precipitate at different pH ranges due to their different pKa values.
-
Monitor the pH and collect the precipitate at the pH range where 2-Chloro-3-nitrobenzoic acid is known to selectively precipitate.
-
Isolate the purified product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Analysis: High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the analysis of 2-Chloro-3-nitrobenzoic acid purity.[2][7]
Materials:
-
Purified 2-Chloro-3-nitrobenzoic acid
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Phosphoric acid or formic acid
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[7]
-
Syringe filters and vials
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water, with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to improve peak shape.[2]
-
Standard and Sample Preparation: Prepare a standard solution of known concentration of 2-Chloro-3-nitrobenzoic acid in the mobile phase. Prepare the sample to be analyzed by dissolving it in the mobile phase and filtering it through a syringe filter.
-
Chromatographic Conditions:
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The purity of the sample can be determined by comparing the peak area of 2-Chloro-3-nitrobenzoic acid to the total area of all peaks.
Visualizations
Experimental and Logical Workflows
Caption: Workflow for the synthesis, purification, and analysis of 2-Chloro-3-nitrobenzoic acid.
Caption: Key synthetic applications of 2-Chloro-3-nitrobenzoic acid.
Applications in Research and Drug Development
2-Chloro-3-nitrobenzoic acid is a valuable intermediate in the synthesis of a variety of organic molecules.[8] Its primary applications are in the pharmaceutical and agrochemical industries.
-
Pharmaceuticals: It is a precursor in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) of the fenamic acid class, quinolone antibacterial drugs, and targeted anticancer agents such as tyrosine kinase inhibitors.[7] The reduction of the nitro group to an amine yields 2-chloro-3-aminobenzoic acid, a key intermediate for several of these pharmaceuticals.
-
Agrochemicals: This compound is utilized in the development of herbicides and pesticides.[8]
-
Dyes and Pigments: Its derivatives are used in the production of dyes.[8]
-
Organic Synthesis: It serves as a starting material for the synthesis of various heterocyclic compounds.[7][8] It has been used as a reagent in Ullmann condensation reactions.[9]
Safety and Handling
2-Chloro-3-nitrobenzoic acid is classified as an irritant. It can cause skin, eye, and respiratory tract irritation.[2][10]
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[11]
-
Personal Protective Equipment (PPE): When handling this compound, appropriate PPE, including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.[9][10]
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes.[10] For skin contact, wash with soap and water.[10] If inhaled, move to fresh air.[10] Seek medical attention if irritation persists.
Conclusion
2-Chloro-3-nitrobenzoic acid is a fundamentally important chemical intermediate with broad applications in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. A thorough understanding of its properties, synthetic methods, and handling procedures is essential for its safe and effective utilization in a research and development setting. This guide provides a solid foundation of technical information to support scientists and professionals working with this versatile compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Separation of 2-Chloro-3-nitrobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. US2100242A - Preparation of 2-chloro-5-aminobenzoic acid - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. 2-Chloro-3-nitrobenzoic acid | C7H4ClNO4 | CID 19870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Chloro-2-nitrobenzoic acid(4771-47-5) 1H NMR spectrum [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. prepchem.com [prepchem.com]
- 9. Page loading... [wap.guidechem.com]
- 10. US5233083A - Process for the preparation of 2-amino-3-chlorobenzoic acid - Google Patents [patents.google.com]
- 11. dev.spectrabase.com [dev.spectrabase.com]
